Benzyl-PEG5-ms

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-PEG5-ms typically involves the reaction of benzyl-protected PEG with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Starting Material: Benzyl-protected PEG

Reagent: Methanesulfonyl chloride

Base: Triethylamine

Solvent: Dichloromethane or another suitable organic solvent

Reaction Conditions: Room temperature to 0°C, under an inert atmosphere (e.g., nitrogen or argon)

The reaction mixture is typically stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC) or other analytical techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity .

化学反应分析

Types of Reactions

Benzyl-PEG5-ms undergoes several types of chemical reactions, including:

Substitution Reactions: The mesylate group is a good leaving group and can be replaced by various nucleophiles, such as amines, thiols, and alcohols.

Hydrogenolysis: The benzyl protecting group can be removed via hydrogenolysis using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.

Hydrogenolysis: Hydrogen gas and a palladium catalyst are used to remove the benzyl protecting group.

Major Products Formed

Substitution Reactions: The major products are PEG derivatives with various functional groups, depending on the nucleophile used.

Hydrogenolysis: The major product is the deprotected PEG derivative, with the benzyl group removed.

科学研究应用

Bioconjugation

Bioconjugation refers to the process of chemically linking biomolecules to create conjugates that exhibit enhanced properties. Benzyl-PEG5-ms is particularly effective in this regard due to its ability to:

- Enhance Solubility : By attaching hydrophilic PEG chains to hydrophobic drugs or proteins, the solubility of these compounds in biological environments is significantly improved.

- Increase Stability : The conjugation process enhances the stability of therapeutic agents, allowing for prolonged circulation times in the bloodstream.

Case Study : In a study involving PEGylated nanoparticles, it was demonstrated that these nanoparticles exhibited reduced accumulation in liver and spleen tissues compared to non-PEGylated formulations, suggesting their potential as stealth-type drug carriers .

Drug Delivery Systems

This compound plays a pivotal role in developing advanced drug delivery systems. Its incorporation into nanoparticles and other delivery vehicles aids in:

- Targeted Delivery : By conjugating therapeutic agents with specific ligands through this compound linkers, targeted delivery to diseased tissues can be achieved.

- Controlled Release : The chemical structure allows for controlled release profiles, which can be tailored according to therapeutic needs.

Example : Research has shown that PEGylated formulations can enhance the effectiveness of chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .

Synthesis of PROTACs

This compound is increasingly recognized for its role in synthesizing PROTACs—molecules designed to selectively degrade target proteins within cells. This application is particularly relevant in cancer therapy where:

- Dual Ligand Functionality : PROTACs consist of two ligands connected by a linker; one targets an E3 ubiquitin ligase and the other targets the protein of interest. This compound serves as an efficient linker due to its favorable chemical properties .

Case Study : A review highlighted the emergence of small-molecule PROTACs as promising candidates for targeted therapy drugs, emphasizing the importance of linkers like this compound in their design .

Comparative Properties

To illustrate the unique advantages of this compound over other PEG derivatives, a comparison table is provided below:

| Property | This compound | Other PEG Derivatives |

|---|---|---|

| Reactivity | High (due to mesylate) | Variable |

| Solubility | Enhanced | Moderate |

| Stability | High | Variable |

| Application Versatility | Broad (bioconjugation, PROTACs) | Limited |

作用机制

The mechanism of action of Benzyl-PEG5-ms involves its ability to act as a linker or spacer in bioconjugation and PEGylation reactions. The mesylate group serves as a reactive site for nucleophilic substitution, allowing the attachment of various functional groups or biomolecules. The benzyl group can be used as a protecting group for alcohols, which can be selectively removed under mild conditions .

相似化合物的比较

Similar Compounds

Benzyl-PEG4-Ms: A shorter PEG linker with similar functional groups.

Benzyl-PEG8-Ms: A longer PEG linker with similar functional groups.

Methoxy-PEG6-Ms: A PEG linker with a methoxy group instead of a benzyl group.

Uniqueness

Benzyl-PEG5-ms is unique due to its specific length of the PEG chain (six ethylene glycol units) and the presence of both benzyl and mesylate groups. This combination provides a balance between hydrophilicity and reactivity, making it suitable for a wide range of applications in bioconjugation and PEGylation .

生物活性

Benzyl-PEG5-ms (Benzyl-Polyethylene Glycol 5-mesylate) is a compound that has garnered attention in the fields of bioconjugation and targeted protein degradation, particularly as a linker in the development of proteolysis-targeting chimeras (PROTACs). This article delves into its biological activity, mechanisms of action, applications, and relevant case studies.

Overview of this compound

This compound is characterized by its unique structure, which includes a benzyl group and a polyethylene glycol (PEG) chain. The mesylate group enhances its reactivity, making it suitable for various biochemical applications. Its primary role is as a linker in PROTACs, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system.

Target and Mode of Action:

- Target Proteins: this compound targets specific proteins for degradation by linking them to an E3 ubiquitin ligase, thus promoting their ubiquitination and subsequent proteasomal degradation.

- Biochemical Pathways: The compound operates primarily through the ubiquitin-proteasome pathway, which is crucial for regulating protein levels within cells. This mechanism allows for precise control over protein function and cellular processes.

Pharmacokinetics:

- This compound is typically a colorless to light yellow liquid. Its pharmacokinetic properties are influenced by its PEG component, which enhances solubility and bioavailability in biological systems.

Biological Activity

Cellular Effects:

this compound has been shown to influence various cellular processes:

- Gene Expression: By modulating protein levels, it can alter gene expression profiles within cells.

- Cell Signaling: It affects signaling pathways crucial for cell survival and proliferation.

Dosage Effects:

Research indicates that the effects of this compound can vary significantly with dosage:

- Lower Doses: Effective in facilitating targeted protein degradation with minimal adverse effects.

- Higher Doses: Potential toxicity or adverse reactions may occur, necessitating careful dosage management in experimental settings.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Primary Use | Biological Activity |

|---|---|---|---|

| This compound | Benzyl + PEG + Mesylate | PROTAC linker | Selective protein degradation |

| Benzyl-PEG4-Ots | Benzyl + PEG + Ots | PROTAC linker | Similar mechanism but different linker |

| PEG6-Ms | PEG6 + Mesylate | Bioconjugation | Enhanced solubility and stability |

Case Studies

-

Application in Cancer Therapy:

A study demonstrated that this compound effectively facilitated the degradation of oncogenic proteins in cancer cell lines, leading to reduced tumor growth in preclinical models. The compound's ability to enhance the solubility and stability of therapeutic agents was pivotal in achieving these results. -

Interaction Studies:

Research involving interaction studies highlighted the rapid conjugation capabilities of this compound with various biomolecules. These studies utilized mass spectrometry to confirm successful conjugation and assess the efficiency of the compound in bioconjugation applications. -

Stability Assessments:

Stability tests indicated that this compound maintains its functionality under various environmental conditions, showcasing its potential for use in diverse biological settings. The compound's stability was crucial for its application in long-term therapeutic strategies.

属性

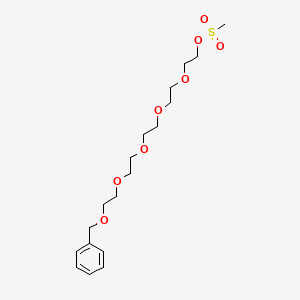

IUPAC Name |

2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O8S/c1-27(19,20)26-16-15-24-12-11-22-8-7-21-9-10-23-13-14-25-17-18-5-3-2-4-6-18/h2-6H,7-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKVVAFIJJSDHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCOCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601164102 | |

| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol, 16-phenyl-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601164102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807539-07-6 | |

| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol, 16-phenyl-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol, 16-phenyl-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601164102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。